molecular formula C11H17NO2S B14123579 (R)-Methyl 2-(((5-methylthiophen-2-yl)methyl)amino)butanoate

(R)-Methyl 2-(((5-methylthiophen-2-yl)methyl)amino)butanoate

Katalognummer: B14123579
Molekulargewicht: 227.33 g/mol
InChI-Schlüssel: LLGBGXVAUZIKLU-SNVBAGLBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-Methyl 2-(((5-methylthiophen-2-yl)methyl)amino)butanoate is a chiral compound with a specific stereochemistry denoted by the ®-configuration. This compound features a thiophene ring, which is a five-membered ring containing one sulfur atom. The presence of the thiophene ring often imparts unique chemical and biological properties to the compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl 2-(((5-methylthiophen-2-yl)methyl)amino)butanoate typically involves the following steps:

Industrial Production Methods

Industrial production of ®-Methyl 2-(((5-methylthiophen-2-yl)methyl)amino)butanoate may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the ester group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

®-Methyl 2-(((5-methylthiophen-2-yl)methyl)amino)butanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of ®-Methyl 2-(((5-methylthiophen-2-yl)methyl)amino)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring and the amino group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

®-Methyl 2-(((5-methylthiophen-2-yl)methyl)amino)butanoate is unique due to its specific stereochemistry and the presence of the thiophene ring. These features confer distinct chemical and biological properties, making it valuable for various applications.

Eigenschaften

Molekularformel

C11H17NO2S

Molekulargewicht

227.33 g/mol

IUPAC-Name

methyl (2R)-2-[(5-methylthiophen-2-yl)methylamino]butanoate

InChI

InChI=1S/C11H17NO2S/c1-4-10(11(13)14-3)12-7-9-6-5-8(2)15-9/h5-6,10,12H,4,7H2,1-3H3/t10-/m1/s1

InChI-Schlüssel

LLGBGXVAUZIKLU-SNVBAGLBSA-N

Isomerische SMILES

CC[C@H](C(=O)OC)NCC1=CC=C(S1)C

Kanonische SMILES

CCC(C(=O)OC)NCC1=CC=C(S1)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.